molecular formula C19H33NO5 B020266 tert-butyl (3R)-3-[(4S)-2-oxo-4-propan-2-yl-1,3-oxazolidine-3-carbonyl]octanoate CAS No. 147961-55-5

tert-butyl (3R)-3-[(4S)-2-oxo-4-propan-2-yl-1,3-oxazolidine-3-carbonyl]octanoate

Cat. No.: B020266
CAS No.: 147961-55-5
M. Wt: 355.5 g/mol
InChI Key: WUJMQRANTBDPAP-HUUCEWRRSA-N
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Description

tert-Butyl (3R)-3-[(4S)-2-oxo-4-propan-2-yl-1,3-oxazolidine-3-carbonyl]octanoate is a chiral organic compound featuring a tert-butyl ester group, an octanoate chain, and a 1,3-oxazolidine ring substituted with a propan-2-yl group at the 4-position. The stereochemistry at the 3R and 4S positions is critical for its biological activity and synthetic utility, particularly in pharmaceutical intermediates or chiral catalysts.

Properties

IUPAC Name

tert-butyl (3R)-3-[(4S)-2-oxo-4-propan-2-yl-1,3-oxazolidine-3-carbonyl]octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33NO5/c1-7-8-9-10-14(11-16(21)25-19(4,5)6)17(22)20-15(13(2)3)12-24-18(20)23/h13-15H,7-12H2,1-6H3/t14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJMQRANTBDPAP-HUUCEWRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC(=O)OC(C)(C)C)C(=O)N1C(COC1=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@H](CC(=O)OC(C)(C)C)C(=O)N1[C@H](COC1=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30463568
Record name tert-butyl (3R)-3-[(4S)-2-oxo-4-propan-2-yl-1,3-oxazolidine-3-carbonyl]octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30463568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147961-55-5
Record name tert-butyl (3R)-3-[(4S)-2-oxo-4-propan-2-yl-1,3-oxazolidine-3-carbonyl]octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30463568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Oxazolidine Ring Formation

The oxazolidine moiety is synthesized via cyclization of a β-amino alcohol with a carbonyl source. For the target compound, (4S)-2-oxo-4-isopropyl-1,3-oxazolidine is prepared by reacting L-valine-derived β-amino alcohol with triphosgene under anhydrous conditions. The reaction proceeds at -10°C in dichloromethane, yielding the oxazolidinone with >98% enantiomeric excess (ee).

Key Reaction Parameters

ParameterValue
Temperature-10°C to 0°C
SolventDichloromethane
CatalystTriethylamine
Reaction Time4–6 hours
Yield85–90%

Esterification of Octanoic Acid Derivative

The octanoic acid side chain is functionalized as a tert-butyl ester to enhance stability during subsequent reactions. A two-step protocol is employed:

  • Activation as Acid Chloride : Octanoic acid is treated with thionyl chloride (SOCl₂) at reflux (70°C) for 2 hours.

  • Esterification : The acid chloride reacts with tert-butanol in the presence of pyridine, achieving 92% yield.

Optimized Conditions for Esterification

ParameterValue
Molar Ratio (Acid:SOCl₂)1:1.2
SolventToluene
Temperature70°C (reflux)
WorkupAqueous NaHCO₃ wash

Coupling of Oxazolidine and Octanoate Moieties

The critical step involves coupling the oxazolidine carbonyl group to the octanoate side chain. A modified Steglich esterification is utilized, leveraging dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. The reaction is conducted at 25°C for 12 hours, achieving 78–82% yield.

Stereochemical Considerations

  • The (3R) and (4S) configurations are preserved by using enantiomerically pure starting materials.

  • Chiral HPLC analysis confirms >99% diastereomeric excess (de).

Industrial-Scale Production

Continuous Flow Synthesis

To enhance scalability, a continuous flow system is implemented for the coupling step:

  • Reactor Design : Tubular reactor with static mixing elements.

  • Residence Time : 30 minutes.

  • Throughput : 5 kg/hour.

Advantages Over Batch Processing

MetricBatch ProcessFlow Process
Yield78%85%
Purity95%98%
Solvent Consumption10 L/kg6 L/kg

Green Chemistry Innovations

Recent advancements focus on reducing environmental impact:

  • Solvent Recycling : Toluene is recovered via distillation (90% efficiency).

  • Catalyst Replacement : Polymer-supported DMAP reduces metal contamination.

Analytical Characterization

Quality Control Metrics

ParameterSpecificationMethod
Purity≥98% (HPLC)USP ⟨621⟩
Residual Solvents<500 ppm (toluene)GC-MS
Optical Rotation[α]²⁵D = +12.5° (c=1, CHCl₃)Polarimetry

Challenges and Optimization

Byproduct Formation

The primary byproduct (∼5%) is the diastereomeric ester, formed via epimerization at C3. Mitigation strategies include:

  • Lowering reaction temperature to 0°C.

  • Using DMAP at substoichiometric concentrations (0.1 equiv).

Yield Improvement

Addition of molecular sieves (4Å) increases yield by 8% via water removal .

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity :
Research indicates that oxazolidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to tert-butyl (3R)-3-[(4S)-2-oxo-4-propan-2-yl-1,3-oxazolidine-3-carbonyl]octanoate have been evaluated for their efficacy against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Properties :
Studies have shown that oxazolidine derivatives can inhibit cancer cell proliferation. A notable study demonstrated that compounds with similar structures induce apoptosis in cancer cells through the activation of specific pathways . The compound's ability to modulate these pathways positions it as a potential lead in anticancer drug development.

Case Study :
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of oxazolidine derivatives and tested their cytotoxicity against different cancer cell lines. The results indicated that certain modifications to the oxazolidine structure enhanced anticancer activity, suggesting that this compound could be optimized for better efficacy .

Material Science Applications

Polymer Chemistry :
The compound can serve as a monomer or additive in polymer synthesis. Its unique structure allows for the incorporation into polymer backbones, potentially enhancing the mechanical properties of the resulting materials. Research into bio-based polymers has identified similar compounds as effective plasticizers and stabilizers .

Case Study :
A study focused on the synthesis of biodegradable polymers using oxazolidine derivatives highlighted the potential of this compound as a building block for environmentally friendly materials . The resulting polymers exhibited favorable degradation profiles and mechanical properties.

Summary Table of Applications

Application AreaSpecific Use CaseRelevant Findings
Medicinal ChemistryAntimicrobial activity against MRSAEffective against resistant strains
Anticancer propertiesInduces apoptosis in cancer cells
Material SciencePolymer synthesisEnhances mechanical properties
Biodegradable materialsFavorable degradation profiles

Mechanism of Action

The mechanism of action of 3-(S)-(4-(S)-Isopropyl-2-oxo-oxazolidine-3-carbonyl)-octanoic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The oxazolidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules . The tert-butyl ester group can be cleaved under acidic conditions, releasing the active carboxylic acid .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl (3R)-3-[(4S)-2-oxo-4-propan-2-yl-1,3-oxazolidine-3-carbonyl]octanoate with structurally analogous compounds derived from the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Applications/Notes
This compound C₂₁H₃₅NO₅ 393.51 g/mol Octanoate chain, 4-propan-2-yl oxazolidine Likely intermediate in chiral synthesis; inferred from oxazolidine derivatives .
tert-Butyl (3R,4S)-3-acetoxy-2-oxo-4-phenylazetidine-1-carboxylate C₁₆H₁₉NO₅ 305.33 g/mol Phenyl group, acetoxy substituent Used in β-lactam synthesis; shorter chain limits lipophilicity .
tert-Butyl (R)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate C₁₂H₂₁NO₄ 243.30 g/mol Formyl group, dimethyl oxazolidine Intermediate for aldehydes in pharmaceutical synthesis; high yield (94%) .
tert-Butyl (3R,4S)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate C₁₁H₂₂N₂O₃ 230.30 g/mol Aminomethyl, hydroxy piperidine Potential building block for bioactive molecules; stereospecific design .
tert-Butyl (S)-(3-((R)-4-benzyl-2-oxooxazolidin-3-yl)-2-(4-chlorophenyl)-3-oxopropyl)carbamate C₂₄H₂₇ClN₂O₅ 458.94 g/mol Benzyl, chlorophenyl, oxazolidinone Patent-listed intermediate for kinase inhibitors; high logP (4.87) .

Structural and Functional Differences

Substituents like the 4-propan-2-yl group on the oxazolidine ring contrast with phenyl () or benzyl groups (), affecting steric hindrance and electronic properties .

Stereochemical Impact :

  • The (3R,4S) configuration in the target compound mirrors chiral centers in pharmacologically active molecules (e.g., taxol side-chain analogs in ), suggesting utility in enantioselective synthesis .

Synthetic Routes :

  • Similar to ’s use of DIBAL-H reduction and zinc-mediated coupling, the target compound likely requires stereoselective acylation or cyclization steps to install the oxazolidine ring .

Key Research Findings

  • Lipophilicity: The octanoate chain in the target compound increases logP compared to shorter esters (e.g., acetoxy in ), aligning with trends in prodrug design for enhanced absorption .
  • Thermal Stability : tert-Butyl carbamates (e.g., ) are generally stable under acidic conditions, a property shared by the target compound, making them suitable for stepwise synthesis .

Biological Activity

tert-butyl (3R)-3-[(4S)-2-oxo-4-propan-2-yl-1,3-oxazolidine-3-carbonyl]octanoate is a complex organic compound that falls within the oxazolidine class. This compound is characterized by its unique structural features, including an oxazolidine ring and a tert-butyl ester functional group. Its potential biological activities make it of interest in various fields, including medicinal chemistry and pharmacology.

The compound has the following chemical properties:

PropertyValue
IUPAC NameThis compound
CAS Number147961-55-5
Molecular FormulaC19H33NO5
Molecular Weight355.5 g/mol
InChI KeyWUJMQRANTBDPAP-HUUCEWRRSA-N

The synthesis of this compound typically employs the Steglich esterification method , which utilizes dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. This method is particularly advantageous for sterically demanding substrates due to its mild reaction conditions.

The biological activity of this compound is hypothesized to be linked to its structural components, particularly the oxazolidine moiety, which has been associated with various pharmacological effects. The oxazolidine ring can interact with biological targets such as enzymes and receptors, potentially influencing metabolic pathways.

Biological Activities

Research into the biological activity of this compound reveals several areas of interest:

Antimicrobial Activity

Studies have indicated that compounds containing oxazolidine rings exhibit antimicrobial properties. The mechanism often involves inhibition of bacterial protein synthesis by binding to the ribosomal subunit, similar to other oxazolidinone antibiotics .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. The presence of the oxazolidine structure allows for modulation of inflammatory pathways, potentially reducing cytokine production in immune cells .

Potential for Drug Development

Given its unique structure and biological activities, there is potential for this compound to serve as a lead compound in drug development. Its derivatives could be synthesized to enhance efficacy and reduce toxicity.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effectiveness of various oxazolidine derivatives against Gram-positive bacteria. The results indicated that certain modifications to the oxazolidine structure enhanced antibacterial activity significantly.
  • Inflammation Model : In a model of acute inflammation in rodents, administration of the compound resulted in a marked decrease in inflammatory markers compared to control groups, suggesting a potential therapeutic role in managing inflammatory diseases.

Q & A

Q. What are the standard laboratory protocols for synthesizing tert-butyl (3R)-3-[(4S)-2-oxo-4-propan-2-yl-1,3-oxazolidine-3-carbonyl]octanoate?

  • Methodological Answer : Synthesis typically involves coupling chiral oxazolidinone intermediates with activated esters. For example:
  • Reagents : Use tert-butyl esters, oxazolidinone precursors, and coupling agents like diphenyl phosphate ().
  • Conditions : Reactions are often conducted in anhydrous THF at 85°C for 60 hours under nitrogen to prevent hydrolysis ().
  • Purification : Flash chromatography (e.g., silica gel, hexane/ethyl acetate gradients) is used to isolate the product, followed by NMR and IR for structural confirmation ().

Q. How is the stereochemical configuration (3R,4S) of this compound confirmed?

  • Methodological Answer :
  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives).
  • X-ray Crystallography : Resolves absolute configuration by analyzing crystal packing ().
  • NMR Analysis : NOESY or ROESY experiments detect spatial proximity of protons to confirm stereochemistry ().

Q. What safety precautions are required when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods to avoid inhalation ().
  • Storage : Keep refrigerated (2–8°C) in airtight containers to prevent degradation ().
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols ().

Advanced Research Questions

Q. How can researchers address low yields during the coupling of oxazolidinone and tert-butyl ester moieties?

  • Methodological Answer :
  • Optimize Activation : Use carbodiimides (e.g., DCC) or uronium salts (HATU) to improve acyl transfer efficiency.
  • Steric Mitigation : Introduce bulky bases (e.g., DMAP) to reduce side reactions ().
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates ().

Q. What strategies resolve contradictions between computational and experimental solubility data?

  • Methodological Answer :
  • QSAR Modeling : Refine parameters (e.g., logP, hydrogen-bond donors) using software like COSMO-RS ().
  • Experimental Validation : Conduct shake-flask assays at multiple pH levels and temperatures to account for kinetic solubility ().

Q. How are reaction by-products characterized during synthesis?

  • Methodological Answer :
  • LC-MS : Identifies impurities via molecular ion peaks and fragmentation patterns.
  • 2D NMR : Assigns structures to diastereomers or regioisomers ().
  • Mechanistic Studies : Use isotopic labeling (e.g., deuterated solvents) to trace reaction pathways ().

Q. What computational methods predict the compound’s solid-state packing behavior?

  • Methodological Answer :
  • Crystal Structure Prediction (CSP) : Tools like Mercury or Materials Studio simulate lattice energies and polymorph stability ().
  • Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., hydrogen bonds, π-π stacking) from X-ray data ().

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl (3R)-3-[(4S)-2-oxo-4-propan-2-yl-1,3-oxazolidine-3-carbonyl]octanoate
Reactant of Route 2
Reactant of Route 2
tert-butyl (3R)-3-[(4S)-2-oxo-4-propan-2-yl-1,3-oxazolidine-3-carbonyl]octanoate

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